molecular formula C14H19NO4S B256396 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxyphenyl)acetamide

2-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B256396
M. Wt: 297.37 g/mol
InChI Key: SKXPWYJLIIMNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxyphenyl)acetamide, also known as ETCA, is a chemical compound that has gained attention in scientific research due to its potential medicinal properties.

Mechanism of Action

The exact mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxyphenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxyphenyl)acetamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxyphenyl)acetamide has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxyphenyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxyphenyl)acetamide in lab experiments is its low toxicity. It has been found to have no adverse effects on the liver, kidney, or other organs in animal models. However, one limitation is that its solubility in water is low, which may pose challenges in certain experiments.

Future Directions

There are several areas of future research for 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxyphenyl)acetamide. One area is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area is the exploration of its potential use in the treatment of other diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxyphenyl)acetamide and to determine its long-term safety and efficacy in humans.
In conclusion, 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxyphenyl)acetamide is a chemical compound with potential medicinal properties that has been studied for its anti-inflammatory, analgesic, and anticancer effects. Its mechanism of action is believed to involve the inhibition of COX-2 and LOX enzymes, and it has been found to improve cognitive function in animal models of neurodegenerative diseases. While there are limitations to its use in lab experiments, there are several areas of future research that could further elucidate its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxyphenyl)acetamide involves the reaction between 4-ethoxyaniline and 2,3-dihydrothiophene-1,1-dioxide in the presence of acetic anhydride. The reaction yields 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxyphenyl)acetamide as a white solid with a melting point of 144-146°C.

Scientific Research Applications

2-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxyphenyl)acetamide has been studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, analgesic, and anticancer properties. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxyphenyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxyphenyl)acetamide

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C14H19NO4S/c1-2-19-13-5-3-12(4-6-13)15-14(16)9-11-7-8-20(17,18)10-11/h3-6,11H,2,7-10H2,1H3,(H,15,16)

InChI Key

SKXPWYJLIIMNFQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2

Origin of Product

United States

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